molecular formula C14H15F2NO4 B13321308 1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-2-carboxylic acid

1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-2-carboxylic acid

Cat. No.: B13321308
M. Wt: 299.27 g/mol
InChI Key: QXFQRRUKSAVDIG-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-2-carboxylic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyloxycarbonyl group attached to a piperidine ring, which is further substituted with two fluorine atoms at the 5-position and a carboxylic acid group at the 2-position. The unique structural features of this compound make it an interesting subject for study in organic chemistry, medicinal chemistry, and related disciplines.

Preparation Methods

The synthesis of 1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-2-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders due to its piperidine core.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.

    Material Science: It may find applications in the development of novel materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design. The benzyloxycarbonyl group can act as a protecting group, allowing for selective deprotection and functionalization in multi-step synthetic sequences.

Comparison with Similar Compounds

1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-2-carboxylic acid can be compared with other similar compounds, such as:

    1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: This compound lacks the fluorine atoms and has a carboxylic acid group at the 4-position instead of the 2-position.

    1-[(Benzyloxy)carbonyl]-5-oxopiperidine-2-carboxylic acid: This compound has a ketone group at the 5-position instead of fluorine atoms.

    1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-4-carboxylic acid: This compound has the carboxylic acid group at the 4-position, similar to the first compound but with fluorine atoms at the 5-position.

The unique combination of the benzyloxycarbonyl group, fluorine atoms, and carboxylic acid group in this compound distinguishes it from these similar compounds, offering distinct chemical and biological properties.

Properties

IUPAC Name

5,5-difluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO4/c15-14(16)7-6-11(12(18)19)17(9-14)13(20)21-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFQRRUKSAVDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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